N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]pyridine-2-carboxamide
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Overview
Description
N-[1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-PYRIDINECARBOXAMIDE is a complex organic compound that features a benzimidazole moiety, a phenylethyl group, and a pyridinecarboxamide group. This compound is of interest due to its potential pharmacological activities and its structural uniqueness, which allows it to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-PYRIDINECARBOXAMIDE typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole is reacted with a phenylethyl halide in the presence of a base.
Formation of the Pyridinecarboxamide Group: The final step involves the reaction of the intermediate with 2-pyridinecarboxylic acid or its derivatives under amide formation conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-PYRIDINECARBOXAMIDE can undergo various chemical reactions:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, bases, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may yield reduced benzimidazole derivatives .
Scientific Research Applications
N-[1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-PYRIDINECARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function . The phenylethyl and pyridinecarboxamide groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Phenylethylamine: Shares the phenylethyl group but lacks the benzimidazole and pyridinecarboxamide moieties.
Pyridinecarboxamide: Contains the pyridinecarboxamide group but lacks the benzimidazole and phenylethyl groups.
Uniqueness
N-[1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-PYRIDINECARBOXAMIDE is unique due to its combination of the benzimidazole, phenylethyl, and pyridinecarboxamide groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H20N4O |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[1-(1-methylbenzimidazol-2-yl)-2-phenylethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H20N4O/c1-26-20-13-6-5-11-17(20)24-21(26)19(15-16-9-3-2-4-10-16)25-22(27)18-12-7-8-14-23-18/h2-14,19H,15H2,1H3,(H,25,27) |
InChI Key |
VQJOZKYXCRCDCH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
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